Product packaging for Methyl 3-(4-bromophenyl)acrylate(Cat. No.:CAS No. 3650-78-0)

Methyl 3-(4-bromophenyl)acrylate

Cat. No.: B371518
CAS No.: 3650-78-0
M. Wt: 241.08g/mol
InChI Key: MFKOGXVHZUSUAF-QPJJXVBHSA-N
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Description

Significance of Cinnamate (B1238496) Derivatives in Contemporary Organic Synthesis

Cinnamic acid and its derivatives, collectively known as cinnamates, are a prominent class of compounds that are integral to many areas of chemical science. They are naturally occurring metabolites found in various plants, fruits, and honey. beilstein-journals.org The cinnamate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. beilstein-journals.orgnih.gov

In organic synthesis, the importance of cinnamates is multifaceted. Their conjugated system, comprising an aromatic ring, a carbon-carbon double bond, and a carbonyl group, provides multiple sites for chemical modification. researchgate.net They serve as key precursors for the synthesis of other important molecules like stilbenes and styrenes. researchgate.net Furthermore, the double bond in cinnamate derivatives can undergo various transformations, including cis-trans isomerization and [2+2] photocycloaddition reactions, which are crucial for developing photoreactive and light-responsive polymers used in advanced materials and biomedical applications like drug delivery systems. researchgate.net The functional groups, such as the carboxylic acid or ester, can be readily converted into other functionalities, for instance, amides, which are also of significant interest in medicinal chemistry. mdpi.com

Positional Isomerism and Stereochemical Considerations (e.g., (E)-isomer)

The chemical identity and reactivity of a molecule like Methyl 3-(4-bromophenyl)acrylate are precisely defined by its isomeric form. Two key types of isomerism are relevant here: positional and stereochemical.

Positional Isomerism: This refers to the location of the bromine substituent on the phenyl ring. While the subject of this article is the para (4-bromo) isomer, other positional isomers exist, such as Methyl 3-(3-bromophenyl)acrylate (the meta isomer). chemicalbook.com The position of the bromine atom can influence the electronic properties of the molecule and the steric environment around the reaction centers, potentially affecting its reactivity in subsequent transformations.

Stereochemical Considerations: The carbon-carbon double bond in the acrylate (B77674) chain is subject to geometric isomerism. The configuration is described using the (E/Z) notation, which is based on the Cahn-Ingold-Prelog priority rules. uou.ac.in

(E)-isomer: In this configuration, the high-priority groups on each carbon of the double bond are on opposite sides. For this compound, the 4-bromophenyl group and the methoxycarbonyl group are on opposite sides of the double bond. This is also commonly referred to as the trans isomer. uou.ac.in

(Z)-isomer: Here, the high-priority groups are on the same side (zusammen in German). uou.ac.in (Z)-Cinnamate derivatives are also valuable synthetic intermediates and can be prepared using specific methods, such as visible-light-driven isomerization of the (E)-isomer. thieme-connect.com

In many standard synthetic procedures for producing α,β-unsaturated esters, such as the Wittig, Horner-Wadsworth-Emmons, and Heck reactions, the (E)-isomer is predominantly formed because it is the thermodynamically more stable product. acs.orgrsc.orgmdpi.com The stability arises from reduced steric hindrance as the bulky phenyl and ester groups are positioned away from each other.

Table 1: Isomeric Forms of Methyl 3-bromophenylacrylate

Isomer Type Specific Isomer Description
Positional Methyl 3-(4 -bromophenyl)acrylate Bromine atom is at the para-position of the phenyl ring. bldpharm.com
Methyl 3-(3 -bromophenyl)acrylate Bromine atom is at the meta-position of the phenyl ring. chemicalbook.com
Stereochemical (E )-Methyl 3-(4-bromophenyl)acrylate The 4-bromophenyl and methoxycarbonyl groups are on opposite sides of the C=C double bond (trans). chemicalbook.com
(Z )-Methyl 3-(4-bromophenyl)acrylate The 4-bromophenyl and methoxycarbonyl groups are on the same side of the C=C double bond (cis). thieme-connect.com

Overview of Brominated Acrylate Esters as Synthetic Building Blocks

Brominated acrylate esters are highly versatile building blocks in organic synthesis. The presence of a bromine atom on the aromatic ring significantly enhances the synthetic utility of the molecule. This is primarily because the carbon-bromine bond can be readily activated by transition metal catalysts, particularly palladium. academie-sciences.fr

This reactivity makes compounds like this compound ideal substrates for a variety of powerful carbon-carbon bond-forming cross-coupling reactions. nih.gov Notable examples include:

Suzuki-Miyaura Coupling: This reaction pairs the brominated compound with an organoboron reagent (like an arylboronic acid) to form a new C-C bond, enabling the synthesis of biaryl structures or the introduction of diverse alkyl or aryl substituents. academie-sciences.frresearchgate.net

Heck Reaction: The acrylate moiety itself can be synthesized via a Heck reaction between a brominated arene and an acrylate ester. mdpi.comresearchgate.net Conversely, the bromine atom on the phenyl ring of the final product remains available for further Heck-type functionalization.

The bromine substituent acts as a handle, allowing chemists to introduce complexity and build larger, more functionalized molecules from a relatively simple precursor. This modular approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of compound libraries for drug discovery and materials science. nih.gov

Research Landscape and Emerging Areas for this compound

The research landscape for this compound and its analogues is centered on its synthesis and its application as a synthetic intermediate. Efficient and stereoselective methods for its preparation are continuously explored, with palladium-catalyzed reactions like the Heck coupling being a prominent route. mdpi.comrsc.org For instance, the Heck reaction of 4-bromo-iodobenzene with methyl acrylate can be controlled to selectively react at the more reactive iodine position, leaving the bromine available for subsequent transformations.

Current and emerging research areas focus on leveraging the dual reactivity of this molecule:

Sequential Cross-Coupling: The bromine atom allows for post-synthetic modification via Suzuki, Sonogashira, or Buchwald-Hartwig reactions, while the acrylate system can be used in Michael additions, cycloadditions, or polymerization. This allows for the rapid diversification of the core structure.

Materials Science: Cinnamate derivatives are known to be precursors for photoreactive polymers. researchgate.net The bromine atom in this compound provides a site for incorporating this monomer into larger polymer backbones or for creating materials with specific electronic or flame-retardant properties.

Medicinal Chemistry: The compound serves as a key building block for more complex molecules with potential therapeutic applications. ontosight.ai By replacing the bromine with other functional groups via cross-coupling, chemists can systematically modify the structure to optimize biological activity, for example, in the development of novel anticancer or antimicrobial agents. beilstein-journals.orgmdpi.com

Table 2: Key Synthetic Reactions Involving Cinnamate and Brominated Acrylate Scaffolds

Reaction Name Description Typical Application
Heck Reaction Palladium-catalyzed coupling of an unsaturated halide with an alkene. Synthesis of substituted alkenes, such as cinnamates from aryl halides and acrylates. mdpi.com
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. Used to functionalize brominated compounds like this compound by replacing bromine with aryl or vinyl groups. academie-sciences.fr
Wittig Reaction Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene. A classic method for synthesizing cinnamates with high stereoselectivity for the (E)-isomer when using stabilized ylides. acs.org
Horner-Wadsworth-Emmons A modification of the Wittig reaction using phosphonate (B1237965) carbanions. Often provides excellent (E)-selectivity for the synthesis of α,β-unsaturated esters like cinnamates. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO2 B371518 Methyl 3-(4-bromophenyl)acrylate CAS No. 3650-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKOGXVHZUSUAF-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3650-78-0
Record name METHYL 4-BROMOCINNAMATE
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Synthetic Methodologies for Methyl 3 4 Bromophenyl Acrylate

Established Synthetic Pathways for Acrylate (B77674) Esters

Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the formation of alkenes, offering high stereoselectivity. rsc.orguniba.itwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. wikipedia.org In the context of synthesizing methyl 3-(4-bromophenyl)acrylate, this typically involves the reaction of a phosphonate ester, such as trimethyl phosphonoacetate, with 4-bromobenzaldehyde (B125591).

The efficiency and outcome of the HWE reaction are highly dependent on the chosen reaction conditions and reagents. Key factors that can be optimized include the base, solvent, and temperature.

A study on the synthesis of (E)-α,β-unsaturated esters, including the ethyl analogue of the target compound, (E)-ethyl 3-(4-bromophenyl)acrylate, demonstrated the use of deep eutectic solvents (DES) as a green and efficient reaction medium. rsc.orguniba.itrsc.org Specifically, a mixture of choline (B1196258) chloride and urea (B33335) (1:2 molar ratio) was found to be effective. rsc.orgrsc.org Various bases can be employed to generate the phosphonate carbanion, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being a common choice. uniba.itrsc.org Other bases like lithium hydroxide (B78521) (LiOH) and potassium carbonate (K2CO3) have also been successfully utilized. rsc.orguniba.it The reaction is often carried out at room temperature. uniba.itrsc.org

The following table summarizes the optimized conditions for the synthesis of a related compound, Ethyl (E)-3-(4-bromophenyl)acrylate, using the HWE reaction in a deep eutectic solvent.

ParameterCondition
Aldehyde4-bromobenzaldehyde
PhosphonateTriethyl phosphonoacetate
BaseDBU
SolventCholine Chloride/Urea (1:2)
TemperatureRoom Temperature
Reference rsc.org

A significant advantage of the Horner-Wadsworth-Emmons reaction is its ability to selectively produce the (E)-isomer of the resulting alkene. rsc.orgwikipedia.org This stereoselectivity is a key feature, particularly when synthesizing compounds for applications where specific geometric isomers are required. The formation of the thermodynamically more stable (E)-alkene is generally favored. wikipedia.org In the synthesis of this compound, the reaction predominantly yields the (E)-isomer. rsc.org

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govcnr.it These methods offer a versatile and efficient means to construct complex molecules from readily available starting materials.

A novel palladium-catalyzed protocol for a Heck-type reaction involves the desulfitative arylation of olefins. researchgate.netrsc.orgresearchgate.net This method utilizes N-methoxy aryl sulfonamides as the aryl source, which react with alkenes like methyl acrylate in the presence of a palladium catalyst. researchgate.netrsc.orgresearchgate.net For the synthesis of this compound, 4-bromo-N-methoxy-benzenesulfonamide would be the required starting material. rsc.org The reaction is believed to proceed through the generation of an aryl radical, which then participates in the palladium-catalyzed coupling. researchgate.netresearchgate.net This approach has been successfully applied to a variety of substituted aryl sulfonamides and olefins. researchgate.netresearchgate.net

A study reported the synthesis of this compound from 4-bromo-N-methoxy-benzenesulfonamide and methyl acrylate, achieving a 62% yield. rsc.org

Aryl SourceOlefinCatalyst SystemYield
4-bromo-N-methoxy-benzenesulfonamideMethyl acrylatePd(OAc)2, CuCl262%
Reference rsc.org

The Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, typically involving the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.comrsc.org The synthesis of ethyl 3-(4-bromophenyl)acrylate has been demonstrated using a Heck reaction between an arylhydrazine hydrochloride and an acrylate. mdpi.com In this variation, the arylhydrazine is converted in situ to a diazonium salt, which then undergoes the Heck coupling. mdpi.com

Another approach involves the direct arylation of alkenes. While not explicitly detailed for this compound in the provided context, the principles of Heck-type reactions suggest that the direct coupling of 4-bromobenzene derivatives with methyl acrylate under palladium catalysis is a viable and commonly used synthetic route. Research has also explored thermally accelerated Heck reactions under mechanocatalysis using palladium milling balls. rsc.org

The following table outlines the reactants and catalyst for a Heck-type synthesis of a related ethyl ester.

Aryl SourceOlefinCatalystBase
4-Bromophenylhydrazine hydrochlorideEthyl acrylatePd(OAc)2Et3N
Reference mdpi.com

Preparation of Related Bromophenyl Acrylate Derivatives as Precursors or Analogs

The synthesis of various bromophenyl acrylate derivatives provides access to a range of precursors and analogs for further chemical exploration.

One such derivative is Methyl 2-((4-bromophenyl)(hydroxy)methyl)acrylate . Its synthesis involves the reaction of 4-bromobenzaldehyde with methyl acrylate, catalyzed to introduce the hydroxymethyl group at the alpha position of the acrylate. colab.ws This compound contains both a hydroxyl group and a bromine atom, making it a versatile intermediate for creating more complex molecules. colab.ws

Another class of related compounds is 3,3-Bis-(4-bromophenyl)-acrylic acid esters . For example, Ethyl 3,3-bis-(4-bromophenyl)-acrylate is prepared via a Horner-Wadsworth-Emmons reaction between 4,4'-dibromobenzophenone (B1295017) and triethyl phosphonoacetate in the presence of sodium ethoxide in ethanol. tubitak.gov.tr

More complex derivatives have also been synthesized for specific applications. For instance, 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate (DBA) was synthesized as part of a study to create novel copolymers. beilstein-journals.org This highlights the utility of bromophenyl acrylate moieties in the development of new materials. beilstein-journals.org

Finally, the parent acid, 3-(4-bromophenyl)acrylic acid , can be synthesized and subsequently esterified to produce various esters, including the methyl ester. researchgate.net This two-step approach offers flexibility in creating a library of related acrylate derivatives.

Table 2: Examples of Synthesized Bromophenyl Acrylate Derivatives

Compound Name Key Reactants Synthetic Method Reference
Ethyl (E)-3-(4-bromophenyl)acrylate 4-bromobenzaldehyde, triethylphosphonoacetate Horner-Wadsworth-Emmons sioc-journal.cn
Methyl 2-((4-bromophenyl)(hydroxy)methyl)acrylate 4-bromobenzaldehyde, methyl acrylate Catalytic addition colab.ws
Ethyl 3,3-bis-(4-bromophenyl)-acrylate 4,4'-dibromobenzophenone, triethyl phosphonoacetate Horner-Wadsworth-Emmons tubitak.gov.tr
4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate - Multi-step synthesis beilstein-journals.org

Advanced Reactivity and Transformative Chemistry of Methyl 3 4 Bromophenyl Acrylate

Cross-Coupling Reactions at the Aryl Bromide Moiety

The aryl bromide portion of Methyl 3-(4-bromophenyl)acrylate is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the phenyl ring, leaving the acrylate (B77674) functionality intact for subsequent transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by reacting an organoboron species with an organic halide. academie-sciences.fr this compound is an excellent substrate for this reaction. In a two-pot synthesis strategy, the compound can be effectively coupled with various arylboronic acids. acs.orgacs.org This approach allows for the controlled and selective introduction of diverse unsaturated groups onto the aromatic core. acs.orgacs.org For instance, after its formation via a Heck-Matsuda reaction, Methyl (E)-3-(4-bromophenyl)acrylate has been successfully subjected to Suzuki-Miyaura reactions with aryl and allyl boronic acids to produce a range of functionalized acrylates. acs.orgacs.org

The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (B1210297) or Tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. researchgate.netacademie-sciences.fr The choice of catalyst and reaction conditions can be optimized to achieve high yields. academie-sciences.fr The versatility of the Suzuki-Miyaura reaction makes it a preferred method for synthesizing complex molecules containing a biaryl linkage from aryl halides like this compound. academie-sciences.frresearchgate.net

A related process involves an initial Miyaura borylation of the aryl bromide, followed by a one-pot Suzuki-Miyaura coupling. nih.gov While this has been documented with the ethyl ester analogue, (E)-ethyl 3-(4-bromophenyl)acrylate, the principle is directly applicable to the methyl ester. nih.gov This tandem approach provides an efficient route to biaryl products from the corresponding aryl bromide. nih.gov

Table 1: Suzuki-Miyaura Reaction of Methyl (E)-3-(4-bromophenyl)acrylate

Coupling Partner Catalyst Base Product Yield Reference
Styrene Pd(OAc)₂ - E-stilbene 72% acs.orgacs.org
Arylboronic acids - - Acrylates 4a-4d - acs.orgacs.org

Data derived from studies on subsequent reactions after initial formation of the acrylate.

The Stille and Kumada reactions represent other powerful palladium- or nickel-catalyzed methods for C-C bond formation at the aryl bromide site.

The Stille coupling involves the reaction of an organotin compound with an organic halide. nih.gov The chemoselectivity of the Stille reaction can be finely tuned by the choice of reaction conditions. For example, in substrates containing both a bromide and a triflate group, the reaction can be directed to selectively couple at the C-Br bond using a catalyst like Pd(PPh₃)₄ in a non-polar solvent, or at the C-OTf bond by adding a chloride source like LiCl. nih.gov This high degree of control makes the Stille coupling a valuable tool for the selective functionalization of molecules like this compound. One-pot sequences combining Stille and Heck couplings have been developed, allowing for the creation of complex polyenes from bromo-alkenyl triflates, demonstrating the synthetic power of this methodology. researchgate.net

The Kumada cross-coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to couple with an organic halide. wikipedia.org It was one of the first catalytic cross-coupling methods to be discovered and is effective for forming alkyl-aryl, vinyl-aryl, and aryl-aryl bonds using nickel or palladium catalysts. wikipedia.org The reaction is typically carried out in ethereal solvents like THF or diethyl ether. wikipedia.org Given its effectiveness with a variety of aryl halides, the Kumada coupling is a viable method for the arylation or alkylation of this compound. ambeed.comambeed.com

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds by coupling an organosilane with an organic halide or pseudohalide. organic-chemistry.orgambeed.com A key feature of this reaction is the requirement for an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to activate the organosilane by forming a hypervalent silicon species. organic-chemistry.orgchemrevlett.com This reaction is highly versatile and can be applied to aryl, alkenyl, or alkyl halides. organic-chemistry.org

The Hiyama coupling is an attractive alternative to other cross-coupling methods due to the low toxicity, stability, and ease of preparation of organosilanes. organic-chemistry.orgchemrevlett.com Although specific examples using this compound are not prevalent in the literature, the reaction is broadly applicable to aryl bromides. mdpi.com Recent advancements have expanded the scope of electrophilic partners beyond traditional halides, further increasing the reaction's utility. chemrevlett.com

In the pursuit of more economical and environmentally friendly synthetic methods, ligand-free palladium catalysis has emerged as a significant area of research. organic-chemistry.orgresearchgate.net These systems avoid the use of expensive and often air-sensitive phosphine (B1218219) ligands. The Heck-Matsuda reaction, a palladium-catalyzed arylation of an alkene with a diazonium salt, can be performed under ligand-free conditions. For example, Methyl (E)-3-(4-bromophenyl)acrylate itself can be synthesized in high yield from 4-bromoaniline (B143363) and methyl acrylate using palladium(II) acetate without an external ligand. acs.orgacs.org

Furthermore, direct arylation reactions via C-H bond activation offer an alternative to traditional cross-coupling methods that require pre-functionalized organometallic reagents. organic-chemistry.orgresearchgate.net Ligand-free Pd(OAc)₂ has been shown to be highly efficient for the direct arylation of various heterocycles with aryl bromides, achieving high turnover numbers even at very low catalyst loadings. organic-chemistry.orgresearchgate.net While direct arylation typically involves C-H activation of one coupling partner, the principles of ligand-free catalysis are also applicable to Heck-type reactions where this compound could serve as the electrophile. For instance, ligand-free palladium catalysts have been used for the Heck coupling of aryl halides with acrylates in aqueous media. mdpi.com

Addition Reactions to the Carbon-Carbon Double Bond

The electron-deficient carbon-carbon double bond in this compound, activated by the adjacent ester group, is susceptible to a variety of nucleophilic addition reactions.

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an α,β-unsaturated compound with an aldehyde, typically catalyzed by a nucleophilic amine (like DABCO) or phosphine. nih.gov The reaction of 4-bromobenzaldehyde (B125591) with an acrylate, such as methyl acrylate, yields a highly functionalized allylic alcohol known as an MBH adduct. nih.gov This adduct, 2-[Hydroxy-(4-bromophenyl)methyl]acrylic acid methyl ester, is a versatile intermediate for further synthetic transformations. nih.govscispace.com

The MBH adducts can be readily converted into other derivatives. For example, the hydroxyl group can be acetylated to form the corresponding MBH acetate. nih.gov These acetates are excellent electrophiles for nucleophilic substitution reactions. They react efficiently with nucleophiles like imidazoles and triazoles to provide stereoselective access to functionalized cinnamates. nih.gov This highlights the synthetic utility of the acrylate's double bond, which, through the MBH reaction, serves as a linchpin for constructing complex, polyfunctional molecules. nih.govacs.org

Table 2: Representative Morita-Baylis-Hillman Adducts and Derivatives

Aldehyde Acrylate Product Name Reference
4-Bromobenzaldehyde Phenyl Acrylate 2-[Hydroxy-(4-bromophenyl)methyl]acrylic acid phenyl ester nih.gov
4-Chlorobenzaldehyde Phenyl Acrylate 2-[Hydroxy-(4-chlorophenyl)methyl]acrylic acid phenyl ester nih.gov
4-Bromobenzaldehyde Methyl Acrylate Methyl (E)-2-(acetoxymethyl)-3-(4-bromophenyl)acrylate (BH acetate) nih.gov

Morita-Baylis-Hillman (MBH) Type Adduct Formation

α-Aminoalkylation and α-Diaminoalkylation Strategies

Recent advancements have demonstrated the utility of this compound derivatives, specifically Morita-Baylis-Hillman (MBH) acetates, in photocatalyzed α-aminoalkylation and α-diaminoalkylation reactions. acs.orgamazonaws.com These methods provide a direct and atom-economical approach to synthesizing nitrogen-containing alkyl acrylates and γ,γ-diaminobutyl esters. acs.org

Under visible light irradiation, and in the presence of a suitable photocatalyst, MBH acetates derived from aldehydes can react with N-methyl arylamines. acs.org The reaction pathway can be selectively controlled by the choice of photocatalyst to yield either α-aminoalkylation or α-diaminoalkylation products. acs.org For instance, the reaction of a related MBH acetate with N,N-dimethylaniline using 4CzIPN as the photocatalyst afforded the α-aminoalkylation product, while using [Ir(dtbbpy)(bpy)2)]PF6 as the catalyst led to the α-diaminoalkylation product. acs.org

A specific example is the synthesis of Methyl (E)-2-(4-bromobenzylidene)-4-(methyl(phenyl)amino)butanoate, which was achieved in a 48% yield. acs.org This highlights the tolerance of the bromo-substituent to the reaction conditions. acs.org These reactions are characterized by their broad substrate scope and good functional group tolerance. acs.org

Reactant 1Reactant 2CatalystProductYield (%)
Methyl 2-(acetoxy(phenyl)methyl)acrylateN,N-dimethylaniline4CzIPNMethyl (E)-2-benzylidene-4-(methyl(phenyl)amino)butanoate43
Methyl 2-(acetoxy(phenyl)methyl)acrylateN,N-dimethylaniline[Ir(dtbbpy)(bpy)2)]PF6Methyl 3-phenyl-4,4-bis(methyl(phenyl)amino)butanoate75
Related MBH AcetateN-methyl arylamine4CzIPNMethyl (E)-2-(4-bromobenzylidene)-4-(methyl(phenyl)amino)butanoate48
Allylic-Allylic Alkylation with MBH Carbonates

The allylic-allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates, derived from compounds like this compound, represents a powerful strategy for constructing complex molecular architectures. nih.govacs.org This reaction involves the use of a vinylogous pronucleophile, which adds to the MBH carbonate in a stereocontrolled manner, often under nucleophilic catalysis. nih.govacs.org

One notable example is the reaction of an MBH carbonate with 3,5-dimethyl-4-nitroisoxazole, which serves as a vinylogous pronucleophile. nih.govacs.org This reaction, catalyzed by dimeric cinchona alkaloids, proceeds with excellent enantiocontrol and high yields. nih.govacs.org The resulting products, such as (R)-Methyl 3-(4-Bromophenyl)-4-(3-methyl-4-nitroisoxazol-5-yl)-2-methylenebutanoate, are valuable intermediates as the isoxazole (B147169) moiety can be further transformed into a carboxylic acid group, providing access to dicarboxylic acid derivatives. nih.gov

The asymmetric allylic alkylation of MBH carbonates has also been successfully achieved using α-fluoro-β-keto esters as nucleophiles, catalyzed by Cinchona alkaloids. nih.gov This method allows for the synthesis of fluorinated compounds with chiral quaternary carbon centers in good yields and high enantioselectivities. nih.gov Furthermore, light-triggered asymmetric allylic benzylation of MBH carbonates using 2-methyl benzophenone (B1666685) derivatives as photogenerated C-pronucleophiles has been developed, yielding products with tertiary and quaternary allylic stereocenters. acs.org

MBH Carbonate SubstituentNucleophileCatalystProductYield (%)Enantiomeric Excess (%)
4-Bromophenyl3,5-Dimethyl-4-nitroisoxazoleDimeric Cinchona Alkaloid(R)-Methyl 3-(4-Bromophenyl)-4-(3-methyl-4-nitroisoxazol-5-yl)-2-methylenebutanoate86>99
Phenylα-Fluoro-β-keto esterCinchona AlkaloidFluorinated adduct with chiral quaternary carbonup to 93up to 96
Various Aryl2-Methyl benzophenone derivativeChiral Lewis Base (photocatalysis)Benzylated product with tertiary/quaternary stereocenterup to 78up to 85:15 er

1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrones)

1,3-Dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. chesci.com In the context of this compound, these reactions, particularly with nitrones, lead to the formation of isoxazolidines, which are precursors to various biologically active compounds. tubitak.gov.tr

The reaction involves the [3+2] cycloaddition of a nitrone, a 1,3-dipole, to the alkene functionality of the acrylate. chesci.com The regioselectivity and stereoselectivity of this reaction can be influenced by both electronic and steric factors of the reactants. tubitak.gov.tr For example, the reaction of C-(4-bromophenyl)-N-phenylnitrone with an olefin results in the formation of a 3-(4-bromophenyl)-substituted isoxazolidine. tubitak.gov.tr These reactions are typically carried out under reflux conditions and yield the corresponding isoxazolidines in moderate to good yields. tubitak.gov.tr The use of solvent-free conditions, sometimes assisted by microwave irradiation, can significantly reduce reaction times and maintain good yields. mdpi.com

The general applicability of nitrones in 1,3-dipolar cycloadditions allows for the synthesis of a diverse library of isoxazolidines by varying the substituents on both the nitrone and the dipolarophile. chesci.comtubitak.gov.tr

Carbosulfenylation of Alkenes for Heterocyclic Synthesis

A catalytic, enantioselective carbosulfenylation of alkenes has been developed for the construction of 3,4-disubstituted chromans. While not directly using this compound as the starting alkene, the methodology is relevant as it employs related acrylate derivatives and demonstrates a pathway to complex heterocycles. nih.gov The synthesis of Ethyl (E)-3-(4-bromophenyl)acrylate has been reported as a substrate for such transformations. nih.gov

This method involves the activation of an electrophilic sulfenylating agent by a Lewis base catalyst, which generates an enantioenriched, configurationally stable thiiranium ion from the alkene. nih.gov Intramolecular trapping of this intermediate by a tethered nucleophile leads to the formation of the chroman ring system with high yields and excellent enantioselectivities. nih.gov The resulting thioether moiety in the product can be further manipulated, adding to the synthetic utility of this method. nih.gov This approach provides a route to challenging, enantioenriched 3,4-disubstituted chromans. nih.gov

Functional Group Interconversions and Derivatization

Ester Cleavage and Transesterification Reactions

The methyl ester group of this compound can undergo cleavage or transesterification to provide other esters or the corresponding carboxylic acid. Transesterification can be achieved under various catalytic conditions. For instance, DABCO has been shown to catalyze a cross-Rauhut-Currier/transesterification reaction of activated alkenes with phenyl acrylates. rsc.org While a direct example with this compound is not provided, the general reactivity is applicable.

Chemoselective transesterification of methyl acrylates can also be performed, allowing for the exchange of the methyl group with other alkyl or functionalized groups. doi.org This transformation is valuable for modifying the properties of the molecule or for introducing handles for further synthetic elaboration. The preparation of various acrylate esters, including those derived from (E)-3-(4-bromophenyl)acrylic acid, has been documented in the synthesis of compounds with potential biological activity. rsc.org

Modifications of the Bromophenyl Substituent

The bromophenyl group in this compound is a versatile handle for a variety of chemical modifications, primarily through cross-coupling reactions. The bromine atom can be replaced with other functional groups, allowing for the synthesis of a wide range of derivatives.

For instance, the bromine can be substituted with a 4-(tert-butyl)phenyl group. Furthermore, the synthesis of 1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl carboxylic acid from a related precursor demonstrates the stability of the bromophenyl group under conditions for forming heterocyclic rings, which can then be further functionalized. orientjchem.org The reaction of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with thiosemicarbazide (B42300) to form a complex pyrazole (B372694) derivative also showcases the utility of the bromophenyl moiety in building intricate molecular structures. mdpi.com These examples underscore the importance of the bromo-substituent as a key site for molecular diversification.

Isomerization Studies and Stereoisomeric Transformations

The carbon-carbon double bond in this compound, typically synthesized as the more stable (E)-isomer, is a key site for isomerization. cymitquimica.com While specific studies focusing exclusively on the isomerization of this compound are not extensively detailed in the literature, the principles of such transformations can be understood from studies on structurally related polar alkenes. Photocatalytic methods, for instance, have been shown to facilitate E → Z isomerization of α,β-unsaturated nitriles, a process inspired by the biological visual cycle. acs.org This type of transformation, which can be induced by light and a suitable photocatalyst like (–)-riboflavin, allows for the conversion of the thermodynamically stable E-isomer to the Z-isomer. acs.org The efficiency of this isomerization can be influenced by the nature of the substituents on the alkene. acs.org

Stereoisomeric transformations are not limited to the geometry of the double bond. The acrylate system is a precursor for creating chiral centers, particularly at the α- and β-positions of the propenoate chain. Although not a direct transformation of this compound itself, related structures are employed in asymmetric syntheses. For example, asymmetric transformations can be used to prepare chiral α-amino acids from phenylalanine-type precursors, which share the phenylpropanoic acid skeleton. nih.gov Similarly, chiral hypervalent iodine reagents have been used for the asymmetric synthesis of methyl (R)-2-(4-bromophenyl)propionate, demonstrating a method to introduce chirality α to the carbonyl group. cardiff.ac.uk Furthermore, the isomerization of α-amino acids to β-amino acids, a transformation catalyzed by enzymes like Phenylalanine aminomutase (PAM), proceeds through a trans-cinnamic acid intermediate, highlighting a biochemical pathway for such stereochemical changes. rug.nl These examples underscore the potential for this compound to serve as a substrate for various stereoisomeric transformations, leading to valuable chiral molecules.

General Reactivity Patterns and Synthetic Utility as an Organic Building Block

This compound is widely recognized as a versatile organic building block in synthetic chemistry. cymitquimica.comresearchgate.netbldpharm.com Its reactivity is characterized by the interplay of three key functional groups: the electron-deficient alkene, the methyl ester, and the bromine-substituted aromatic ring. This combination allows it to participate in a wide array of chemical reactions, making it a valuable precursor for the synthesis of more complex molecular architectures, including various heterocyclic compounds and substituted aromatics. researchgate.netbiorxiv.org

The bromine atom on the phenyl ring is a prime site for metal-catalyzed cross-coupling reactions. The Heck-Matsuda reaction, for example, utilizes this feature to create unsymmetrical β,β-diaryl-acrylates, which are themselves versatile intermediates for synthesizing compounds like 3-aryl-indoles and 4-aryl-3,4-dihydro-quinolin-2-ones. researchgate.net Similarly, it can undergo standard Heck coupling reactions with other alkenes, as demonstrated in the synthesis of novel kavain-like derivatives. scielo.br

The activated double bond of the acrylate moiety is susceptible to nucleophilic attack and participates readily in cycloaddition reactions. It has been employed as a dipolarophile in [3+2] cycloaddition reactions with unstable nitrile N-oxides to form substituted 4,5-dihydroisoxazoles. mdpi.com The electron-withdrawing nature of the ester group also activates the β-carbon for reactions like the Baylis-Hillman reaction, where it reacts with aldehydes in the presence of a suitable catalyst to form functionalized allylic alcohols. mdpi.com

Furthermore, the entire molecule can be used as a scaffold for constructing complex heterocyclic systems. For instance, it is a key reactant in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are being investigated for their potential biological activities. biorxiv.org The general reactivity pattern involves leveraging the aryl bromide for coupling reactions or utilizing the reactive acrylate system for additions, cycloadditions, and conjugate additions, solidifying its role as a foundational component in organic synthesis.

Interactive Data Table: Synthetic Transformations of this compound

Reaction TypeReactant(s)Product ClassReference
Heck-Matsuda ReactionAryl diazonium saltsβ,β-Diarylacrylates researchgate.net
Baylis-Hillman ReactionAldehydes2-[Hydroxy-(aryl)methyl]acrylic acid esters mdpi.com
Heck CouplingMethyl acrylateKavain-like derivatives scielo.br
[3+2] CycloadditionNitrile N-Oxides4,5-Dihydroisoxazoles mdpi.com
Heterocycle SynthesisPyrazol-5-amines, AcrylatesPyrazolo[3,4-b]pyridines biorxiv.org

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize Methyl 3-(4-bromophenyl)acrylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (E)-Methyl 3-(4-bromophenyl)acrylate provides distinct signals that confirm its structure. rsc.org The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals key proton environments.

A singlet peak for the methyl protons (-OCH₃) is observed. rsc.org The two vinylic protons of the acrylate (B77674) moiety appear as doublets due to their coupling. rsc.org The aromatic protons on the 4-bromophenyl ring also give rise to signals in the aromatic region of the spectrum, often appearing as a set of doublets characteristic of a para-substituted benzene (B151609) ring. rsc.orgbnmv.ac.in The exact chemical shifts and coupling constants (J values) are instrumental in confirming the trans or (E)-configuration of the double bond. For instance, a large coupling constant for the vinylic protons is indicative of the (E)-isomer.

Detailed ¹H NMR data for a related compound, (E)-(1,3-Diphenyl-1H-pyrazol-4-yl)this compound, shows a singlet for the methylene (B1212753) protons (CH₂) at 5.32 ppm and two doublets for the vinylic protons at 6.48 ppm and 7.64 ppm, confirming the trans configuration. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound and Related Compounds

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
(E)-Methyl 3-(4-bromophenyl)acrylate rsc.orgCDCl₃-OCH₃3.83s-
(E)-Methyl 3-(4-bromophenyl)acrylate rsc.orgCDCl₃Vinylic CH6.47d16
(E)-Methyl 3-(4-bromophenyl)acrylate rsc.orgCDCl₃Vinylic CH7.41d16
(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)this compound rsc.orgCDCl₃CH₂5.32s-
(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)this compound rsc.orgCDCl₃Vinylic CH6.48d16.08
(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)this compound rsc.orgCDCl₃Vinylic CH7.64d15.93

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information by detailing the carbon framework of the molecule. For derivatives of 3-(4-chlorophenyl)acrylate, the carbonyl carbon (C=O) of the acrylate ester moiety typically appears in the range of δ 166.04–165.47 ppm, while the amide carbonyl carbon shows up at δ 165.85–164.78 ppm. nih.gov The methoxy (B1213986) carbon (-OCH₃) gives a distinct signal, and the various aromatic and vinylic carbons can be assigned based on their chemical shifts. nih.gov For instance, in a series of related acrylate polymers, the presence of specific functional groups is confirmed by their characteristic ¹³C NMR signals. researchgate.net

Interactive Data Table: ¹³C NMR Spectral Data for a Related Acrylate

CompoundSolventCarbonChemical Shift (δ, ppm)
(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyl 3-(4-chlorophenyl)acrylate rsc.orgCDCl₃C=O (ester)165.97
(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyl 3-(4-chlorophenyl)acrylate rsc.orgCDCl₃C=O (amide)-
(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyl 3-(4-chlorophenyl)acrylate rsc.orgCDCl₃CH₂59.01
(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyl 3-(4-chlorophenyl)acrylate rsc.orgCDCl₃Vinylic CH119.01, 143.87
(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methyl 3-(4-chlorophenyl)acrylate rsc.orgCDCl₃Aromatic C123.10 - 139.88

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, offering further structural confirmation.

The IR spectrum of this compound and its derivatives shows characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is typically observed. cwejournal.org For instance, in (E)-Methyl 3-(4-bromophenyl)acrylate, this band appears at 1710 cm⁻¹. rsc.org Other significant bands include those for C=C stretching of the vinyl group and the aromatic ring, as well as C-H stretching vibrations. rsc.orgcwejournal.org

UV-Vis spectroscopy provides insights into the electronic conjugation within the molecule. For novel acrylate copolymers based on a related bromo-phenyl acrylate monomer, two absorption peaks were observed around 250 nm and 340 nm, which are attributed to π→π* transitions within the conjugated system. researchgate.netmdpi.com

Interactive Data Table: Spectroscopic Data (IR and UV-Vis)

CompoundTechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
(E)-Methyl 3-(4-bromophenyl)acrylate rsc.orgIR (KBr)1710C=O stretch
(E)-Methyl 3-(4-bromophenyl)acrylate rsc.orgIR (KBr)1633C=C stretch
(E)-Methyl 3-(4-bromophenyl)acrylate rsc.orgIR (KBr)1587Aromatic C=C stretch
Poly(DBA-co-GMA) researchgate.netUV-Vis~250π→π* transition
Poly(DBA-co-GMA) researchgate.netUV-Vis~340π→π* transition

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For (E)-Methyl 3-(4-bromophenyl)acrylate, the molecular formula is C₁₀H₉BrO₂. scbt.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. For a related compound, 2,2,2-Trifluoroethyl (E)-3-(4-bromophenyl)acrylate, the calculated mass for the molecular ion [M]⁺ was 307.9660, and the found mass was 307.9646, confirming the molecular formula C₁₁H₈BrF₃O₂. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For a related compound, (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate, the crystal structure was determined to be orthorhombic. nih.gov The analysis revealed bond lengths and angles within normal ranges and confirmed the planarity of the phenyl rings. nih.gov In the crystal structure of another related molecule, 2-benzylamino-3-(4-chlorophenyl)methyl acrylate, a Z configuration about the C=C double bond was observed, and the molecular conformation was stabilized by both intramolecular and intermolecular hydrogen bonds. csic.es

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound is used as a monomer in polymerization reactions, Gel Permeation Chromatography (GPC) is an essential technique for characterizing the resulting polymers. GPC separates macromolecules based on their size in solution, allowing for the determination of molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. resolvemass.ca For instance, novel copolymers synthesized from a related acrylate monomer were found to have a weight-average molecular weight of around 8000 g/mol as determined by GPC. researchgate.net Another study on an acrylate polymer containing a chalcone (B49325) moiety reported a molecular weight of around 4000 g/mol . researchgate.net

Mechanistic Investigations of Reactions Involving Methyl 3 4 Bromophenyl Acrylate

Elucidation of Reaction Mechanisms in Catalytic Transformations

Catalytic processes are fundamental to modern organic synthesis, and Methyl 3-(4-bromophenyl)acrylate serves as a versatile substrate in various catalyzed reactions. The elucidation of the mechanisms of these transformations is key to understanding and improving catalyst performance.

In visible light-promoted reactions, this compound can be involved in α-aminoalkylation and α-diaminoalkylation of Morita-Baylis–Hillman (MBH) acetates with N-methyl arylamines. acs.org Mechanistic studies suggest that the reaction proceeds through a series of steps initiated by the photocatalyst. The process can lead to the divergent synthesis of N-containing alkyl acrylates and γ,γ-diaminobutyl esters. acs.org

Palladium-catalyzed reactions are also prominent. For instance, in C-C coupling and C-H functionalization reactions, the mechanism often involves the formation of palladium intermediates. diva-portal.org The specific pathway can be influenced by the nature of the catalyst, solvents, and other reactants. diva-portal.org For example, in some cases, the reaction may proceed via an aminopalladation/β-hydride elimination from an electrophilic Pd(II)-catalyst. acs.org

Organocatalytic transformations of acrylate (B77674) systems have also been a subject of mechanistic inquiry. NMR studies have shown that organocatalysts can act as a base with the acrylate system, leading to the formation of E and Z isomers. wisconsin.edu This understanding is critical for developing asymmetric halogenation reactions, although achieving high enantioselectivity can be challenging due to the loose binding of the catalyst to the substrate. wisconsin.edu

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are vital for confirming a proposed reaction mechanism. In reactions involving this compound, various techniques are employed to identify these transient species.

In the Morita-Baylis-Hillman (MBH) reaction, which involves the coupling of an aldehyde and an activated alkene, mass spectrometry has been instrumental in detecting and characterizing zwitterionic intermediates. unicamp.br For instance, in reactions between methyl acrylate and activated aldehydes catalyzed by DABCO, intermediates from the Michael addition and aldol (B89426) addition have been successfully intercepted and structurally characterized. unicamp.br

In cascade reactions, such as the one between cinnamyl azides and acrylates, various intermediates and byproducts can be identified. mst.edu For example, a triazoline intermediate can be formed, which then undergoes further transformations. mst.edu The stability and reactivity of these intermediates can be influenced by reaction conditions such as solvent polarity. mst.edu In some cases, side products like cyclopropane (B1198618) can arise from the decomposition of an intermediate. mst.edu

Radical-mediated reactions also feature distinct intermediates. The use of radical traps like TEMPO can help confirm the presence of radical species. acs.org For instance, if a reaction is significantly suppressed in the presence of TEMPO, it strongly suggests the involvement of radical intermediates. acs.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are essential for understanding reaction mechanisms and optimizing conditions.

The kinetics of photopolymerization of acrylates can be significantly influenced by the presence of onium salts. rsc.org The rate of electron transfer, a key step in initiating polymerization, can be estimated using the oxidation and reduction potentials of the involved species. rsc.org The free energy change (ΔG_el) for electron transfer, calculated using the Rehm-Weller equation, can indicate the thermodynamic feasibility of the reaction. rsc.org Negative values of ΔG_el suggest that the formation of initiating radicals is a thermodynamically favorable process. rsc.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the thermodynamics and kinetics of reaction pathways. whiterose.ac.uk For example, DFT calculations have been used to investigate the [3+2] cycloaddition reactions of nitrones with acrylates, providing insights into the activation enthalpies and Gibbs free energies of the endo and exo stereochemical pathways. researchgate.net These calculations can help predict the preferred reaction pathway and rationalize the observed stereoselectivity. researchgate.net

The following table presents hypothetical kinetic data for a reaction involving this compound, illustrating how reaction conditions can affect the rate constant.

EntryCatalystSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)
1Pd(OAc)₂DMF801.2 x 10⁻³
2Pd(OAc)₂Toluene805.6 x 10⁻⁴
3Pd(PPh₃)₄DMF808.9 x 10⁻⁴
4Pd(OAc)₂DMF1002.5 x 10⁻³

Kinetic Isotope Effect (KIE) Experiments

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and whether a particular bond is broken in that step. wikipedia.org It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the change in the reaction rate. wikipedia.org A significant KIE (typically kH/kD > 2) for a C-H bond indicates that this bond is broken in the rate-determining step. libretexts.org

For example, in the bromination of acetone, a kH/kD of 7 was observed, indicating that the tautomerization of acetone, which involves the breaking of a C-H bond, is the rate-determining step. libretexts.org While specific KIE studies on this compound are not widely reported, this technique is generally applicable to many of its reactions. For instance, in a palladium-catalyzed C-H activation reaction, a KIE experiment could determine if the C-H bond cleavage is the rate-limiting step.

The following table shows hypothetical KIE data for a reaction of this compound.

ReactantRate Constant (k)kH/kD
This compoundkH\multirow{2}{*}{2.8}
Deuterated this compoundkD

Electrochemical Measurements to Probe Reaction Steps

Electrochemical techniques, such as cyclic voltammetry (CV), provide valuable information about the redox properties of molecules and can be used to probe electron transfer steps in a reaction mechanism. rsc.orgresearchgate.net

In photopolymerization reactions of acrylates, CV can be used to measure the oxidation and reduction potentials of the photosensitizer and co-initiators. rsc.org These values are then used to calculate the free energy of electron transfer (ΔG_el) and assess the thermodynamic feasibility of the photoinitiation process. rsc.org The electrochemical cell for such measurements typically consists of a working electrode, a reference electrode, and a counter electrode in an electrolyte solution. rsc.org

Control Experiments for Reaction Pathway Validation

Control experiments are essential for validating a proposed reaction mechanism by ruling out alternative pathways.

A common control experiment involves the use of radical scavengers, such as TEMPO. acs.org If the addition of a radical scavenger inhibits or significantly slows down a reaction, it provides strong evidence for the involvement of radical intermediates. acs.org

Another type of control experiment is to test for the involvement of specific intermediates. For example, if a particular compound is proposed as an intermediate, it can be synthesized independently and subjected to the reaction conditions. If it yields the expected product, it supports its role as an intermediate in the main reaction. acs.org

In the context of catalysis, control experiments can be designed to determine the true nature of the active catalyst. For instance, in a palladium-catalyzed reaction, experiments can be conducted to distinguish between homogeneous and heterogeneous catalysis. diva-portal.org This might involve filtering the catalyst mid-reaction to see if the reaction continues in the filtrate (suggesting a homogeneous catalyst) or stops (suggesting a heterogeneous catalyst).

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic characteristics of molecules. researchgate.netmdpi.com For Methyl 3-(4-bromophenyl)acrylate, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its electronic structure and inherent reactivity. ijcce.ac.irmdpi.com

Key aspects of the electronic structure that are analyzed include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated through DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl group are expected to be the most electron-rich sites, while regions around the hydrogen atoms are typically electron-poor.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.comresearchgate.net Such calculations can predict that the compound is a moderately reactive species, capable of acting as both an electron donor and acceptor in chemical reactions.

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity.-6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity.-1.0 to -2.0
Energy Gap (ΔE) Difference between LUMO and HOMO energies (ELUMO - EHOMO); indicates chemical reactivity and stability.4.5 to 5.5
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.3.7 to 4.7
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.2.2 to 2.8
Electrophilicity (ω) A measure of the energy lowering of a system when it accepts electrons from the environment.1.5 to 2.5

Note: Values are illustrative, based on typical DFT calculations for similar aromatic esters, and can vary with the level of theory and basis set used.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. conflex.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. mdpi.com

Conformational analysis reveals the different spatial arrangements (conformers) a molecule can adopt through the rotation of single bonds. The acrylate (B77674) moiety and the bromophenyl ring are largely planar, but rotation can occur around the single bond connecting the phenyl ring to the vinyl group and the bond connecting the vinyl group to the carbonyl group. Theoretical calculations can identify the most stable conformers, which are typically those that minimize steric hindrance and maximize electronic conjugation. For phenyl acrylates, a planar or near-planar conformation is often favored, which allows for effective π-electron delocalization across the aromatic ring and the acrylate system. nih.gov X-ray crystallography of a closely related compound, (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate, shows that the phenyl rings are oriented at a significant dihedral angle to each other, but the core phenyl acrylate structure maintains planarity where possible. nih.gov

ParameterBond/AngleTypical Calculated Value
Bond Length C=C (vinyl)~1.34 Å
C-C (vinyl-phenyl)~1.48 Å
C=O (carbonyl)~1.22 Å
C-O (ester)~1.35 Å
C-Br (aromatic)~1.91 Å
Bond Angle C=C-C (vinyl-phenyl)~125°
C-C=O (acrylate)~124°
Dihedral Angle C-C-C=C (phenyl-vinyl)~0° or ~180° (for planarity)

Note: These values represent typical results from geometry optimization calculations (e.g., at the B3LYP/6-31G(d) level) and are subject to variation based on the specific computational method.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are highly effective in predicting spectroscopic data, which can then be correlated with experimental results to confirm molecular structure. arxiv.orgresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. mdpi.com A scaling factor is often applied to the calculated values to correct for anharmonicity and limitations in the theoretical model, leading to a strong correlation with experimental FT-IR spectra. mdpi.com For this compound, key predicted peaks would include the C=O stretch of the ester, the C=C stretch of the vinyl group, C-H stretches of the aromatic ring, and the C-Br stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. ijcce.ac.irresearchgate.net The calculations provide shielding tensor values for each nucleus, which are then converted to chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). libretexts.org These predictions are valuable for assigning peaks in experimental spectra and confirming the connectivity of the molecule. wisc.edu The predicted shifts for the vinyl protons, the aromatic protons (showing a characteristic splitting pattern), and the methyl protons can be compared directly with experimental data. rsc.org The agreement between calculated and experimental spectra is often excellent, though minor deviations can occur due to solvent effects, which are not always included in gas-phase calculations. mdpi.com

ParameterFunctional GroupPredicted Wavenumber (cm⁻¹) (Scaled)Predicted Chemical Shift (δ, ppm)
FT-IR Carbonyl (C=O) Stretch1710 - 1725-
Alkene (C=C) Stretch1630 - 1645-
C-O Stretch (Ester)1160 - 1180-
¹H NMR Aromatic Protons (Ar-H)-7.4 - 7.7
Vinyl Protons (=CH)-6.4 - 6.6 and 7.6 - 7.8
Methyl Protons (-OCH₃)-~3.8
¹³C NMR Carbonyl Carbon (C=O)-~166
Aromatic Carbons-122 - 135
Vinyl Carbons-118 - 145
Methyl Carbon (-OCH₃)-~52

Note: These are representative values. Experimental data can be found in sources like rsc.org.

Molecular Modeling for Reaction Pathways and Intermolecular Interactions

Molecular modeling can be used to simulate chemical reactions and explore the non-covalent interactions that govern molecular aggregation and crystal packing.

Reaction Pathways: Theoretical models can map out the potential energy surface for chemical reactions involving this compound. This is particularly useful for understanding mechanisms of reactions such as cycloadditions, Michael additions, or polymerization. researchgate.netescholarship.org By calculating the energies of reactants, transition states, and products, chemists can determine reaction barriers (activation energies) and reaction thermodynamics. sci-hub.se For example, modeling the free-radical polymerization of acrylates can help understand the initiation, propagation, and termination steps at a molecular level. escholarship.org

Intermolecular Interactions: In the solid state, molecules are organized in a crystal lattice stabilized by various intermolecular forces. For this compound, these interactions can be modeled to understand its crystal structure. Analysis of a similar crystal structure reveals the presence of weak C—H···O hydrogen bonds, which can link molecules into dimers or larger networks. nih.gov Furthermore, π-π stacking interactions between the aromatic bromophenyl rings of adjacent molecules can contribute significantly to the stability of the crystal lattice. nih.gov These modeling studies provide insight into the packing efficiency and physical properties of the solid material.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or biological activity. uninsubria.it The goal is to develop a mathematical model that can predict the activity of new, untested compounds based solely on their molecular structure.

For this compound, a QSAR study focused on chemical reactivity could be developed. This would involve:

Dataset Selection: Compiling a set of similar acrylate compounds with known experimental reactivity data (e.g., reaction rates for polymerization or susceptibility to nucleophilic attack).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). uninsubria.it

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that correlates the descriptors with the observed reactivity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability for regulatory or screening purposes. uninsubria.it

While specific QSAR studies for the chemical reactivity of this compound are not prominent in the literature, the methodology could be applied to predict its behavior in various chemical environments, such as its potential as a monomer in copolymerization reactions or its reactivity profile in synthetic transformations. researchgate.netresearchgate.net

Future Research Directions and Emerging Applications in Chemical Science

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a driving force in modern synthetic organic chemistry. Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of methyl 3-(4-bromophenyl)acrylate and its derivatives. Key areas of exploration include:

Solvent-Free and Aqueous Conditions: Shifting away from hazardous organic solvents is a primary goal. Research into solid-state reactions or conducting syntheses in water offers significant environmental benefits. For instance, methods like the microwave-assisted synthesis of related arylidene derivatives in the absence of a solvent have shown high yields and short reaction times. longdom.org The use of water as a solvent is particularly attractive for its economic and safety advantages.

Catalyst Optimization: The development of highly efficient and recyclable catalysts is crucial. While traditional methods may employ stoichiometric reagents, future approaches will likely utilize catalytic amounts of novel materials. For example, the use of recyclable reaction media like polyethylene (B3416737) glycol (PEG)-400 has been demonstrated for similar multi-component reactions, offering an environmentally friendly alternative. mdpi.com

Energy Efficiency: Exploring energy-efficient activation methods, such as microwave irradiation or ultrasonication, can significantly reduce reaction times and energy consumption compared to conventional heating. longdom.orgmdpi.comscribd.com

A comparative look at different synthetic approaches highlights the potential for improvement:

Synthetic Approach Key Features Potential Advantages Reference
Microwave-Assisted Synthesis Solvent-free, rapid heatingHigh yields, short reaction times, energy efficient longdom.org
Aqueous Media Synthesis Use of water as a solventEnvironmentally benign, safe, economical
Recyclable Media Employs recyclable solvents like PEG-400Sustainable, reduced waste mdpi.com

Exploration of Novel Catalytic Systems for Complex Molecule Synthesis

This compound serves as an excellent starting material for the synthesis of more complex molecular architectures due to its reactive double bond and the presence of a bromine atom, which is amenable to various cross-coupling reactions. Future research will focus on employing novel catalytic systems to expand its synthetic utility.

Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are well-established for modifying the aryl bromide portion of the molecule. rsc.org Future work will likely explore the use of more earth-abundant and less toxic metals as catalysts. The development of pre-catalysts that are stable to air and moisture will also be a key area of interest. sigmaaldrich.com

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for various transformations. mdpi.com For example, proline and its derivatives have been shown to catalyze reactions involving similar α,β-unsaturated carbonyl compounds. mdpi.comresearchgate.net

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often under mild conditions. mdpi.com The application of photoredox catalysis to reactions involving this compound could enable novel transformations that are not accessible through traditional thermal methods.

The versatility of this compound as a substrate is evident in its ability to participate in a wide range of catalytic reactions, leading to the synthesis of diverse molecular scaffolds. acs.org

Integration with Automated and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow chemistry platforms is revolutionizing the way chemists approach molecule synthesis and optimization. syrris.comsoton.ac.uk this compound is an ideal candidate for such systems.

High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis and functionalization of this compound. syrris.com

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for seamless multi-step synthesis. soton.ac.ukacs.org The synthesis of this compound and its subsequent transformations can be efficiently performed in flow, allowing for on-demand production and facile scale-up. syrris.comacs.org

The benefits of adopting these modern techniques are summarized below:

Technology Advantages Application to this compound Reference
Automated Synthesis High-throughput experimentation, rapid optimizationEfficiently finding optimal conditions for synthesis and derivatization syrris.com
Flow Chemistry Enhanced safety, improved control, easy scale-upContinuous production and multi-step functionalization soton.ac.ukacs.org

Advanced Material Science Applications of Derived Polymers

The acrylate (B77674) functionality of this compound makes it a valuable monomer for the synthesis of polymers with unique properties. The presence of the bromine atom provides a handle for post-polymerization modification, further expanding the potential applications of these materials.

Functional Polymers: Polymerization of this compound can lead to the formation of polyacrylates with a regularly spaced bromine atom along the polymer chain. This bromine can be subsequently converted to other functional groups, allowing for the tuning of the polymer's properties for specific applications. researchgate.netnih.gov

Smart Materials: Acrylate-based polymers can be designed to respond to external stimuli such as pH, temperature, or light. nih.govmdpi.com Polymers derived from this compound could be engineered to exhibit such "smart" behavior, with potential applications in drug delivery, sensors, and self-healing materials. nih.govresearchgate.net

High-Performance Materials: The incorporation of the bromophenyl group can enhance the thermal stability and refractive index of the resulting polymer. mdpi.com These properties are desirable for applications in advanced optics and electronics. researchgate.net

The field of acrylate polymers is vast and continues to grow, with new applications constantly being discovered. researchgate.netnih.govresearchgate.net

Polymer Application Area Potential Role of this compound Derived Polymers Reference
Biomedical Devices Biocompatible coatings, drug delivery systems nih.govmdpi.com
Advanced Optics High refractive index lenses and coatings mdpi.com
Electronics Dielectric materials, functional coatings nih.gov

Computational Design of New Chemical Transformations and Functional Materials

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. researchgate.net These methods can be used to predict the properties of molecules and materials before they are synthesized, saving time and resources.

Reaction Prediction: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the feasibility of new chemical transformations involving this compound. researchgate.net This can guide experimental efforts towards the most promising synthetic routes.

Material Design: Computational screening of virtual libraries of polymers derived from this compound can help identify materials with desired properties, such as specific electronic or optical characteristics. researchgate.net This in silico approach accelerates the discovery of new functional materials.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of catalytic reactions involving this compound, aiding in the design of more efficient and selective catalysts.

The synergy between computational and experimental chemistry is a powerful approach for accelerating innovation in the chemical sciences.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(4-bromophenyl)acrylate, and how can reaction conditions be optimized?

this compound is typically synthesized via a two-step process. The first step involves preparing a precursor such as (E)-methyl 3-(3-(bromomethyl)phenyl)acrylate through bromination or substitution reactions. In the second step, 4-bromophenol is reacted with the precursor in acetone under reflux with potassium carbonate as a base, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) . Optimization strategies include adjusting molar ratios (e.g., 1:1.2 for 4-bromophenol to precursor), temperature control (e.g., 329 K for 5 hours), and solvent selection to improve yields (reported at 52.8%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., C–H = 0.93–0.96 Å for aromatic/methylene groups) .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.90 ppm for methyl ester protons, δ 157.32 ppm for carbonyl carbons) confirm regiochemistry and purity .
  • IR spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretching) and 1600 cm⁻¹ (aromatic C=C) validate functional groups .

Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?

Regioselectivity in acrylate derivatives is influenced by steric and electronic factors. For example, bromine’s electron-withdrawing effect at the 4-position directs electrophilic substitutions to the ortho/para positions. Stereochemical control (E/Z isomers) can be achieved using Wittig reactions with stabilized ylides or by tuning reaction solvents (e.g., polar aprotic solvents favor E-isomers) . Advanced methods include DFT calculations to predict transition states and substituent effects .

Q. What are the stability challenges of this compound under varying pH and thermal conditions?

The compound’s ester group is susceptible to hydrolysis under acidic/basic conditions. Thermal gravimetric analysis (TGA) studies of similar acrylates show decomposition above 200°C . For long-term storage, inert atmospheres (N₂/Ar) and low temperatures (-20°C) are recommended. Stability assays should monitor by-products via HPLC or GC-MS, particularly for brominated aromatic degradation products .

Q. How can mechanistic studies elucidate the formation pathway of this compound?

Mechanistic insights are gained through:

  • Isotopic labeling : Tracking ¹⁸O in ester groups to confirm nucleophilic acyl substitution pathways.
  • Kinetic studies : Measuring rate constants under varying temperatures to identify rate-determining steps (e.g., bromide displacement in precursor synthesis) .
  • Computational modeling : Using software like Gaussian to simulate intermediates and transition states .

Q. What methodologies are used to evaluate the biological activity of this compound in agrochemical or medicinal contexts?

  • Enzyme inhibition assays : Test interactions with target enzymes (e.g., acetylcholinesterase for pesticidal activity) .
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa or NIH/3T3) to assess IC₅₀ values.
  • Molecular docking : Predict binding affinities with proteins using AutoDock Vina .

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

  • Cross-validation : Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
  • Crystallographic alignment : Overlay X-ray structures with computational models (e.g., Mercury software) to validate bond geometries .
  • Batch consistency : Replicate syntheses using identical protocols to isolate operator-dependent errors .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Process optimization : Use flow chemistry to control residence time and reduce side reactions.
  • Advanced purification : Employ preparative HPLC instead of column chromatography for higher resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.